molecular formula C16H16N2O5S B2354179 Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1251615-40-3

Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2354179
CAS No.: 1251615-40-3
M. Wt: 348.37
InChI Key: JRKATBNINZTLJQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate, also known as MHTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a member of the family of benzoate compounds, which are commonly used in pharmaceuticals and other industrial applications. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MHTB will be discussed in

Scientific Research Applications

Optical Storage and Polymer Science

Research on similar compounds, such as those involving azo polymers and their derivatives, has demonstrated significant applications in reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, for example, allows for photoinduced and photoerased birefringence in films. This property is crucial for developing high-density optical storage materials and advanced photonic devices (Meng, Natansohn, Barrett, & Rochon, 1996).

Pharmacological Characterization

In the realm of pharmaceuticals, structurally related compounds have been characterized for their potent and selective agonistic properties toward specific receptors. Such characterization is fundamental in developing new treatments for conditions like preterm labor, demonstrating the therapeutic potential of these compounds (Croci et al., 2007).

Chemical Synthesis and Medicinal Chemistry

The synthesis of novel series of derivatives, such as 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcases the compound's versatility in chemical synthesis. These developments contribute to the broader field of medicinal chemistry by providing new pathways for synthesizing bioactive molecules with potential therapeutic applications (El‐Faham et al., 2013).

Optical Nonlinear Properties

Investigations into the optical nonlinear properties of derived Schiff base compounds, synthesized from ethyl-4-amino benzoate, have revealed potential applications in photonic devices. These compounds exhibit significant nonlinear refractive indices and optical limiting properties, making them suitable for use in optical limiters and other photonic applications (Abdullmajed et al., 2021).

Catalysis and Green Chemistry

Research into iron-catalyzed benzylation of 1,3-dicarbonyl compounds highlights the role of related compounds in facilitating green chemistry approaches to synthesis. Such reactions proceed under mild conditions and offer environmentally friendly alternatives to traditional synthesis methods (Kischel et al., 2007).

Properties

IUPAC Name

methyl 4-[[2-[(2-hydroxy-2-thiophen-3-ylethyl)amino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-23-16(22)10-2-4-12(5-3-10)18-15(21)14(20)17-8-13(19)11-6-7-24-9-11/h2-7,9,13,19H,8H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKATBNINZTLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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